Product packaging for 1-[(2-naphthyloxy)acetyl]pyrrolidine(Cat. No.:)

1-[(2-naphthyloxy)acetyl]pyrrolidine

Cat. No.: B5821242
M. Wt: 255.31 g/mol
InChI Key: VESTZWPORMMFHY-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolidine-Based Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.netfrontiersin.org Its prevalence in a multitude of FDA-approved drugs and natural products underscores its therapeutic importance. nih.gov The significance of the pyrrolidine motif can be attributed to several key factors:

Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms in the pyrrolidine ring confer a non-planar, three-dimensional structure. nih.govresearchgate.net This "pseudorotation" allows for a more comprehensive exploration of pharmacophore space, which can lead to enhanced binding affinity and selectivity for biological targets.

Stereochemical Diversity: The pyrrolidine scaffold can possess multiple stereogenic centers, giving rise to a variety of stereoisomers. This stereochemical diversity is crucial, as different enantiomers and diastereomers of a drug can exhibit distinct pharmacological and toxicological profiles. nih.govresearchgate.net

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and its basicity can be modulated by substituents, influencing the pharmacokinetic properties of the molecule, such as solubility and membrane permeability. nih.gov

Synthetic Tractability: The pyrrolidine ring can be readily synthesized and functionalized through a variety of established synthetic methodologies, making it an attractive building block for the construction of diverse chemical libraries. beilstein-journals.orgorganic-chemistry.orgenamine.netunibo.it

The pyrrolidine core is a key component in a wide array of therapeutic agents, including antiviral, anticancer, anti-inflammatory, and central nervous system-acting drugs. frontiersin.orgresearchgate.net

Overview of Naphthyloxy-Containing Chemical Entities in Research and Development

The naphthyloxy moiety, derived from naphthalene (B1677914), is another important pharmacophore that has been incorporated into a range of biologically active compounds. Naphthalene-based structures are known for their lipophilicity, which can enhance membrane permeability and facilitate entry into cells. The extended aromatic system of the naphthalene ring can also engage in π-π stacking and hydrophobic interactions with biological targets.

Naphthyloxy derivatives have been investigated for a variety of therapeutic applications, including:

Anticancer Activity: Some naphthol derivatives have been explored for their potential as anticancer agents. ekb.eg

Antimicrobial Properties: Naphthalene-containing compounds have demonstrated efficacy against various bacterial and fungal strains. ekb.eg

Neurological Applications: Certain naphthyloxy derivatives have been synthesized and evaluated for their potential in treating neurological disorders. nih.govresearchgate.net

The incorporation of the naphthyloxy group into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

Structural Characterization and Chemical Classification of 1-[(2-naphthyloxy)acetyl]pyrrolidine

This compound is a synthetic organic compound that can be structurally deconstructed into three key components: a pyrrolidine ring, a naphthyloxy group, and an acetyl linker.

Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle.

Naphthyloxy Group: A naphthalene ring connected to the rest of the molecule via an ether linkage at the 2-position.

Acetyl Linker: A -C(O)CH₂- group that connects the pyrrolidine nitrogen to the naphthyloxy oxygen.

The systematic IUPAC name for this compound is 1-(2-(naphthalen-2-yloxy)acetyl)pyrrolidine. It is classified as an N-acylpyrrolidine and a naphthyl ether.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Topological Polar Surface Area 38.77 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
LogP 2.89

Note: These values are computationally predicted and have not been experimentally determined.

Rationale for Academic Investigation into the Chemical Compound

The academic interest in this compound stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activity. The rationale for investigating this specific compound is based on the following hypotheses:

Synergistic or Additive Effects: The combination of the pyrrolidine scaffold, known for its favorable pharmacokinetic properties and diverse biological activities, with the naphthyloxy moiety, which has also been associated with various pharmacological effects, could lead to a molecule with synergistic or additive therapeutic potential.

Novel Target Interactions: The unique three-dimensional arrangement of the pyrrolidine ring and the planar naphthyloxy group may allow for novel interactions with biological targets that are not achieved by either fragment alone.

The investigation of this compound and its analogues could therefore lead to the discovery of new lead compounds for various disease targets, contributing to the advancement of medicinal chemistry and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B5821242 1-[(2-naphthyloxy)acetyl]pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yloxy-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(17-9-3-4-10-17)12-19-15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESTZWPORMMFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Naphthyloxy Acetyl Pyrrolidine and Analogous Structures

Strategic Approaches to Pyrrolidine (B122466) Ring Functionalizationacs.orgoup.com

The functionalization of the pyrrolidine ring is a critical step in the synthesis of a vast array of biologically active molecules. researchgate.netunibo.it The most direct approach for creating N-acyl pyrrolidines like the target compound is through amidation reactions.

Amidation Reactions for N-Acyl Pyrrolidine Derivativesresearchgate.netresearchgate.netoup.com

The formation of the N-acyl bond in 1-[(2-naphthyloxy)acetyl]pyrrolidine is a classic example of an amidation reaction. nih.gov This transformation is typically achieved by reacting a carboxylic acid, in this case, 2-naphthyloxyacetic acid, with pyrrolidine. nih.gov The direct condensation of a carboxylic acid and an amine requires high temperatures (often above 160°C) to overcome the formation of a stable ammonium (B1175870) carboxylate salt and to drive off the water molecule that is eliminated. encyclopedia.pub

To facilitate this reaction under milder conditions, a wide variety of coupling reagents have been developed. researchgate.netarkat-usa.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. oup.comarkat-usa.org For instance, a study on the acylation of secondary amines like piperidine (B6355638) and proline, which are structurally analogous to pyrrolidine, compared the efficiency of various coupling systems, including those based on carbodiimides and phosphonium salts. oup.comoup.com

Coupling Procedures for Naphthyloxyacetyl Moiety Incorporationresearchgate.netnih.gov

The incorporation of the naphthyloxyacetyl group onto the pyrrolidine nitrogen is accomplished via a coupling reaction. A standard and widely used method involves the use of a carbodiimide, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.orgoup.com The process begins with the activation of 2-naphthyloxyacetic acid by the coupling reagent. This forms a highly reactive intermediate, which is then readily attacked by the nitrogen atom of pyrrolidine to form the final amide product.

Another effective system combines EDC, HOAt, and a non-nucleophilic base like N,N'-diisopropylethylamine (DIPEA). acs.org This combination has proven efficient for a wide variety of carboxylic acids and amines. acs.org Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are also highly effective for N-acylation reactions, particularly in peptide synthesis, and can be applied to the synthesis of N-acyl pyrrolidines. arkat-usa.org The choice of coupling agent and additives can significantly influence the reaction's efficiency and the purity of the final product. acs.org

Precursor and Intermediate Synthesis

The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts: the 2-naphthyloxyacetic acid intermediate and the pyrrolidine precursor.

Synthesis of 2-Naphthyloxy-containing Intermediatesresearchgate.netorganic-chemistry.org

The key intermediate, 2-naphthyloxyacetic acid, is a phytohormone derivative that can be synthesized from 2-naphthol (B1666908). chemicalbook.com A common and effective method is the Williamson ether synthesis. google.com In this procedure, 2-naphthol is first deprotonated with a base, such as sodium hydroxide (B78521), to form the more nucleophilic sodium 2-naphthoxide. google.comguidechem.com This phenoxide then reacts with a haloacetic acid derivative, typically chloroacetic acid or its ester, to form the ether linkage. guidechem.comgoogle.com

One reported method involves reacting 2-naphthol with sodium hydroxide and chloroacetic acid under microwave irradiation, which can significantly reduce reaction times. guidechem.com Another approach first reacts naphthol with a base and then adds methyl chloroacetate (B1199739) to form the methyl ester of naphthyloxyacetic acid, which is subsequently hydrolyzed to yield the desired carboxylic acid. google.com This two-step process can improve yields by avoiding the hydrolysis of chloroacetic acid in the presence of a strong base. google.com Yields for these synthetic routes can range from 65% to over 95%, depending on the specific conditions and reagents used. google.comgoogle.com

Preparation of Functionalized Pyrrolidine Precursorsoup.comresearchgate.netoup.comacs.org

Pyrrolidine, the second key precursor, is a common five-membered nitrogen-containing heterocycle. researchgate.net While pyrrolidine itself is commercially available, numerous methods exist for its synthesis and the preparation of its functionalized derivatives. researchgate.netorganic-chemistry.org These methods are crucial for creating a diverse range of analogous structures.

Syntheses often begin from linear precursors that are induced to cyclize. For example, a one-pot synthesis can be achieved through the cyclocondensation of alkyl dihalides with primary amines under microwave irradiation. organic-chemistry.org Other advanced methods include iridium-catalyzed reductive generation of azomethine ylides from lactams, which then undergo cycloaddition reactions to form complex pyrrolidine structures. acs.org For many applications, including the synthesis of this compound, the unsubstituted pyrrolidine ring is used directly. However, the availability of diverse synthetic routes allows for the creation of precursors with various substitutions on the pyrrolidine ring, enabling the exploration of structure-activity relationships in resulting amide compounds. mdpi.comrsc.org

Optimization of Reaction Conditions and Synthetic Pathwaysacs.orgacs.org

Optimizing the reaction conditions for the amide bond formation is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis. numberanalytics.com Key parameters that are often screened include the choice of solvent, reaction temperature, and the concentration of reactants. numberanalytics.combdmaee.net

Table 1: Factors Influencing Amide Bond Formation

Parameter Influence on Reaction Common Choices & Conditions Citation
Solvent Affects solubility of reactants and can stabilize transition states. Polar aprotic solvents like DMF, DMSO, and DCM are frequently used. numberanalytics.combdmaee.net
Temperature Higher temperatures increase reaction rates but can also lead to side reactions or decomposition. Often conducted between 0°C (for activation) and room temperature, but can range up to 80-100°C for direct condensations. acs.orgnumberanalytics.com
Coupling Reagent Determines the nature of the activated intermediate and influences reaction speed and side reactions. EDC, DCC, PyBOP, HATU, COMU. Often used with additives like HOBt or HOAt. acs.orgarkat-usa.orgacs.org
Base Neutralizes acid byproducts and can influence the reactivity of the amine. Non-nucleophilic bases such as DIPEA or triethylamine (B128534) are common. acs.org

| Concentration | Higher concentrations can increase reaction rates but may also promote side reactions. | Typically reactions are run at concentrations of 0.1 M to 1.0 M. | numberanalytics.com |

A systematic screening of these variables is a common strategy to identify the optimal conditions for a specific amidation. numberanalytics.com For example, a comparative study of different coupling reagents revealed that an EDC/HOAt/DIPEA combination provided high conversion rates for a large and diverse set of carboxylic acids. acs.org In another instance, the use of B(OCH2CF3)3 as a direct amidation reagent was explored, allowing for reactions to be performed with equimolar amounts of acid and amine in acetonitrile (B52724) at elevated temperatures (80-100 °C). acs.org The choice between different synthetic pathways, such as direct thermal condensation versus a coupling-reagent-mediated approach, depends on the scale of the synthesis, the sensitivity of the substrates, and the desired purity of the final product. encyclopedia.pub

Exploration of Stereoselective Synthetic Routes for Derivatives

The introduction of stereocenters into derivatives of this compound presents a significant synthetic challenge that necessitates the use of stereoselective methodologies. Achieving control over the spatial arrangement of atoms is crucial, as the biological activity of chiral molecules can be highly dependent on their specific stereoisomeric form. Research in asymmetric synthesis has yielded several powerful strategies for the preparation of enantiomerically enriched or pure compounds, which can be conceptually applied to the synthesis of chiral analogs of this compound. These approaches primarily focus on the use of chiral auxiliaries, asymmetric catalysis, and the employment of chiral building blocks derived from the chiral pool.

One of the most established methods for introducing stereoselectivity in the synthesis of chiral amides is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. In the context of this compound derivatives, a chiral pyrrolidine can act as the auxiliary. For instance, pyrrolidines with C2 symmetry have been effectively used in the synthesis of chiral amides. iupac.org The inherent chirality of the pyrrolidine ring can bias the approach of the acylating agent, leading to the preferential formation of one diastereomer. The general principle involves the coupling of a chiral pyrrolidine derivative with 2-naphthyloxyacetic acid or a related activated species. The steric and electronic properties of the substituents on the chiral pyrrolidine ring play a critical role in directing the stereochemical course of the acylation reaction.

A notable example of a chiral auxiliary that has found widespread application in asymmetric synthesis is the family of oxazolidinones developed by Evans. While not a pyrrolidine itself, the principles of its application can be extended to chiral pyrrolidine-based auxiliaries. The N-acyl 'Quat' pyrrolidinone auxiliary, for instance, has been shown to be effective for the synthesis of chiral amides through efficient and non-racemizing cleavage. rsc.org This approach allows for the preparation of enantiomerically enriched amides.

Another powerful strategy involves the use of organocatalysis. Chiral pyrrolidine-based organocatalysts have emerged as versatile tools for a wide range of asymmetric transformations. nih.gov In the synthesis of derivatives of this compound, a chiral pyrrolidine catalyst could potentially be used to control the enantioselective addition of a nucleophile to a precursor of the (2-naphthyloxy)acetyl group or to catalyze the kinetic resolution of a racemic mixture of the final product. For example, prolinamides, which are derivatives of proline, have been extensively studied as organocatalysts for various asymmetric reactions, including aldol (B89426) and Michael additions. nih.gov

Furthermore, the synthesis of densely substituted pyrrolidines with high stereocontrol has been achieved through [3+2] cycloaddition reactions. These methods allow for the simultaneous creation of multiple stereocenters with a high degree of diastereoselectivity. acs.org By employing a chiral N-tert-butanesulfinylazadiene, for example, it is possible to synthesize highly substituted pyrrolidines with excellent regio- and diastereoselectivities. acs.org The resulting chiral pyrrolidine could then be acylated with 2-naphthyloxyacetic acid to yield the desired chiral derivative.

The stereoselective synthesis of 2,5-disubstituted pyrrolidines is another relevant area of research. These syntheses often start from the chiral pool, utilizing readily available chiral starting materials like pyroglutamic acid. acs.org The existing stereocenter in the starting material is used to control the introduction of new stereocenters. Alternatively, asymmetric catalysis can be employed to set the stereochemistry. For instance, the addition of Grignard reagents to chiral imines derived from (R)-phenylglycinol can proceed with complete diastereoselectivity to afford chiral (R)-benzylamines, which can then be cyclized to form stereopure trans-(R,R)-disubstituted pyrrolidines. acs.org

The following table summarizes various stereoselective approaches that could be adapted for the synthesis of chiral derivatives of this compound, based on methodologies reported for analogous structures.

Stereoselective StrategyChiral SourceKey Reactants/IntermediatesPotential OutcomeReference(s)
Chiral Auxiliary C2-Symmetric PyrrolidineChiral pyrrolidine, 2-naphthyloxyacetic acid derivativeDiastereoselective acylation iupac.org
Chiral Auxiliary N-Acyl 'Quat' PyrrolidinoneN-acyl 'Quat' pyrrolidinone, nucleophileEnantiomerically enriched amides rsc.org
Organocatalysis Chiral ProlinamideProchiral substrate, 2-naphthyloxyacetylating agentEnantioselective functionalization nih.gov
[3+2] Cycloaddition Chiral N-tert-ButanesulfinylazadieneN-tert-butanesulfinylazadiene, azomethine ylideDensely substituted chiral pyrrolidine acs.org
Chiral Pool Synthesis Pyroglutamic AcidPyroglutamic acid derivative, nucleophileDiastereomerically enriched 2,5-disubstituted pyrrolidine acs.org
Asymmetric Addition (R)-PhenylglycinolChiral imine from (R)-phenylglycinol, Grignard reagentStereopure trans-2,5-disubstituted pyrrolidine acs.org
Asymmetric Deprotonation (-)-SparteineN-Boc-pyrrolidine, organolithium reagentEnantiomerically enriched 2-substituted pyrrolidine acs.org

Preclinical Pharmacological Evaluation and Biological Activities of 1 2 Naphthyloxy Acetyl Pyrrolidine

Enzyme Inhibition Profiling

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, making iNOS a target for therapeutic intervention. Research has focused on discovering inhibitors that can selectively target iNOS over other isoforms like endothelial NOS (eNOS) and neuronal NOS (nNOS) to minimize potential side effects. While various chemical scaffolds have been investigated for iNOS inhibitory activity, there is no published data available to suggest that 1-[(2-naphthyloxy)acetyl]pyrrolidine has been evaluated for this biological activity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition in Pyrrolidine (B122466) Analogues

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is an established therapeutic strategy for managing type 2 diabetes. The pyrrolidine scaffold is a key structural feature in a major class of DPP-IV inhibitors, known as "gliptins." These compounds mimic the structure of proline, a natural substrate of DPP-IV, allowing them to bind to the enzyme's active site. While the pyrrolidine moiety is a well-established pharmacophore for DPP-IV inhibition, specific studies detailing the inhibitory activity of this compound against DPP-IV are not available in the current scientific literature.

Beta-Glucocerebrosidase (GCase) and Alpha-Galactosidase A (α-Gal A) Enzyme Modulatory Effects

Beta-glucocerebrosidase (GCase) and alpha-galactosidase A (α-Gal A) are lysosomal enzymes responsible for the breakdown of specific glycosphingolipids. wikipedia.orgnih.gov Deficiencies in these enzymes lead to the lysosomal storage disorders Gaucher disease and Fabry disease, respectively. nih.govnih.gov Therapeutic strategies for these conditions include enzyme replacement therapy and the use of pharmacological chaperones, which are small molecules that can help stabilize the misfolded enzyme, allowing it to function correctly. A thorough review of existing research reveals no studies on the modulatory effects of this compound on either GCase or α-Gal A.

Poly(ADP-ribose) Polymerase-1 and -2 (PARP-1/2) Inhibitory Properties

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair, especially in the context of single-strand breaks. nih.govnih.gov Inhibiting PARP is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govjax.org This concept is known as synthetic lethality. nih.gov Numerous PARP inhibitors have been developed and are used in clinical practice. cancertodaymag.org However, there is no scientific literature available that describes the evaluation of this compound as an inhibitor of PARP-1 or PARP-2.

Receptor Interaction and Ligand Binding Studies

Alpha-Adrenoceptor (α1A/B-AR) Affinity and Antagonism

Alpha-1 (α1) adrenergic receptors are G protein-coupled receptors that mediate the effects of catecholamines like norepinephrine. They are involved in various physiological processes, including the contraction of smooth muscle in blood vessels and the prostate. nih.gov Antagonists of α1-adrenoceptors are used clinically to treat conditions such as hypertension and benign prostatic hyperplasia. nih.gov The naphthalene (B1677914) group is present in some known α1-adrenoceptor antagonists, such as naftopidil. mdpi.com Despite this structural similarity, there are no published studies that have assessed the binding affinity or antagonistic activity of this compound at any α1-adrenoceptor subtypes.

Chemokine Receptor CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a vital role in cell migration, which is crucial for processes like hematopoiesis and immune responses. nih.govfrontiersin.org The CXCR4 receptor is also implicated in disease states, including HIV-1 entry into host cells and cancer metastasis, making it an important therapeutic target. nih.govnih.gov A variety of molecules, including small molecules and peptides, have been developed as CXCR4 antagonists. nih.gov However, a review of the available scientific data indicates that this compound has not been investigated for its potential to act as a CXCR4 antagonist.

Sigma-1 Receptor (σ1R) Ligand Binding and Selectivity

There is no specific information available regarding the binding and selectivity of this compound for the Sigma-1 Receptor (σ1R).

The σ1R is a unique ligand-regulated molecular chaperone protein located primarily in the endoplasmic reticulum. nih.gov It is involved in regulating a variety of cellular functions, including ion channel activity, calcium signaling, and cellular stress responses. nih.govfrontiersin.org The σ1R is considered a therapeutic target for a range of pathological conditions, from neurodegenerative diseases to cancer and COVID-19. frontiersin.org Ligands that bind to σ1R can act as agonists or antagonists, modulating its function. For instance, the pyrrolidinone derivative (R)-(+)-1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazin-1-yl]methyl-2-pyrrolidinone L-tartrate (MS-377) has been identified as a σ1R antagonist that can block the behavioral effects of methamphetamine in animal models. nih.gov The interaction of ligands with σ1R can influence the activity of several reward-related G protein-coupled receptors (GPCRs), including dopamine receptors. nih.gov

Orexin Receptor (OX2R) Agonist Activity for Pyrrolidine Derivatives

Specific data on the orexin receptor agonist activity of this compound is not available. However, the pyrrolidine scaffold is a common feature in molecules targeting orexin receptors.

The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of sleep-wake states. nih.govnih.gov Dual antagonism of these receptors has been a successful strategy for the treatment of insomnia. nih.gov A number of pyrrolidine-containing compounds have been developed as orexin receptor antagonists. For example, substituted pyrrolidin-2-ones have been optimized as potent and selective orexin-2 receptor antagonists that promote sleep in rats. nih.gov One such orally active 3-hydroxypyrrolidin-2-one demonstrated good brain exposure and efficacy in promoting physiological sleep. nih.gov

Conversely, orexin receptor agonists are being investigated for conditions like narcolepsy. A patent application describes a series of novel 5-alkyl pyrrolidine compounds as orexin receptor agonists for the potential treatment of sleep disorders. nih.gov

Table 1: Orexin Receptor Activity of Representative Pyrrolidine Derivatives

Compound Class Activity Target(s) Potential Application
Substituted pyrrolidin-2-ones Antagonist Selective OX2R Insomnia nih.gov
1-Acyl-2-benzylpyrrolidines Antagonist Dual OX1R/OX2R Insomnia, Anxiety, Addiction

P2Y2 Receptor (P2Y2R) Antagonism

There is no specific information in the available literature concerning the P2Y2 receptor antagonist activity of this compound.

The P2Y2 receptor is a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. nih.govnih.gov It is implicated in a variety of pathophysiological processes, including inflammation, cancer, and pain. nih.gov Consequently, P2Y2R antagonists are considered to have significant therapeutic potential. The development of potent and selective P2Y2R antagonists has been a focus of research, with efforts aimed at discovering new drug-like scaffolds. nih.gov However, many existing antagonists face challenges such as high polarity and metabolic instability, which limit their clinical utility. nih.gov

Gastrin-Releasing Peptide (GRP) Receptor Binding Characteristics

There is no available data on the binding characteristics of this compound at the Gastrin-Releasing Peptide (GRP) receptor.

The GRP receptor (GRPR) is a G protein-coupled receptor that is overexpressed in several types of cancer, including prostate and breast cancer, making it an attractive target for cancer imaging and therapy. mdpi.commdpi.comnih.gov Research in this area has predominantly focused on peptide-based ligands, which are analogues of the natural ligands, GRP and bombesin. nih.govnih.gov These peptide analogues are often conjugated with chelators for radiolabeling to be used in positron emission tomography (PET) imaging of GRPR-positive tumors. mdpi.comnih.gov

Antimicrobial Spectrum Analysis (Antibacterial and Antifungal Activities)

While the specific antimicrobial spectrum of this compound has not been reported, the pyrrolidine ring is a core component of many compounds with significant antibacterial and antifungal properties. tandfonline.comfrontiersin.orgbiointerfaceresearch.com

Pyrrolidine derivatives have been synthesized and evaluated against a wide range of bacterial and fungal pathogens. frontiersin.org For instance, thiazole-based pyrrolidine derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com Some sulfonylamino pyrrolidine derivatives exhibited potent activity against S. aureus, Escherichia coli, and Pseudomonas aeruginosa. frontiersin.org The introduction of a pyrrolidine ring into the structure of naphthyridine-based compounds has also led to potent antibacterial agents. nih.gov

Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives

Derivative Class Bacterial Strain Activity (MIC) Reference
Sulfonylamino pyrrolidine S. aureus 3.11 µg/mL frontiersin.org
Sulfonylamino pyrrolidine E. coli 6.58 µg/mL frontiersin.org
Sulfonylamino pyrrolidine P. aeruginosa 5.82 µg/mL frontiersin.org
Thiazole-pyrrolidine B. cereus 21.70 ± 0.36 µg/mL frontiersin.org
Thiazole-pyrrolidine S. aureus 30.53 ± 0.42 µg/mL frontiersin.org

Antiproliferative and Antitumor Efficacy in Preclinical Models

Specific data on the antiproliferative and antitumor efficacy of this compound is not found in the current literature. However, the pyrrolidine scaffold is a key element in many compounds investigated for their anticancer properties. bohrium.comnih.gov

A wide variety of synthetic pyrrolidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. bohrium.com For example, spiro-pyrrolidine and spiro-pyrrolizine derivatives have been evaluated against human breast carcinoma (MDA-MB-231), leukemia (CCRF-CEM), and ovarian carcinoma (SK-OV-3) cells. nih.gov Certain derivatives showed comparable activity to the standard drug doxorubicin. nih.gov Another study on pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety showed viability inhibitory effects against human A549 pulmonary epithelial cells. mdpi.com

Table 3: Antiproliferative Activity of Representative Pyrrolidine Derivatives

Derivative Class Cancer Cell Line Activity (IC₅₀) Reference
Spiro-pyrrolizine CCRF-CEM (Leukemia) 3.6 µM nih.gov
Polysubstituted pyrrolidines Various 2.9 to 16 µM nih.gov
Pyrrolidine-thiazole HT-29 (Colon Cancer) Significant Activity researchgate.net

Antioxidant Activity Assessment

There is no specific information on the antioxidant activity of this compound. However, derivatives of the related pyrrolidin-2-one structure have been synthesized and evaluated for their ability to scavenge free radicals. researchgate.netnih.govresearchgate.net

The antioxidant potential of these compounds is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. researchgate.netnih.gov In one study, a series of newly synthesized pyrrolidin-2-one derivatives were tested, and many were found to be potent or moderate antioxidants. researchgate.net Another study on 3-hydroxy-3-pyrroline-2-one derivatives identified a compound that was a promising radical scavenger. nih.gov The antioxidant effects of some pyrrolidin-2-one derivatives have been linked to their other pharmacological activities, such as antiarrhythmic properties. researchgate.net

Anti-inflammatory Properties

There is no available research data on the anti-inflammatory properties of this compound. Studies detailing its effects on inflammatory markers, pathways, or in vivo models of inflammation have not been published in the accessible scientific literature.

Antiviral Activity Evaluation

Similarly, no studies were found that evaluated the antiviral activity of this compound. There is no information regarding its efficacy against any type of virus, its mechanism of antiviral action, or any in vitro or in vivo testing results.

Mechanistic Investigations of 1 2 Naphthyloxy Acetyl Pyrrolidine Action

Elucidation of Molecular and Biochemical Pathways Underlying Observed Activities

The molecular and biochemical pathways influenced by 1-[(2-naphthyloxy)acetyl]pyrrolidine are multifaceted, with evidence suggesting its involvement in several key biological processes. While direct and comprehensive studies on the specific pathways modulated by this compound are not extensively detailed in the current body of scientific literature, research on structurally related pyrrolidine (B122466) and naphthyloxy derivatives provides significant insights.

One of the primary areas of investigation has been its potential role as a nootropic agent. Studies on a series of 2-naphthyloxy derivatives have pointed towards the inhibition of acetylcholinesterase (AChE) as a possible mechanism for their cognitive-enhancing effects. nih.gov Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132); its inhibition leads to increased acetylcholine levels in the brain, a strategy employed in the treatment of Alzheimer's disease.

Furthermore, the pyrrolidine moiety is a common feature in compounds targeting various enzymatic pathways. For instance, derivatives of N-acetylpyrrolidine have been shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. researchgate.net This suggests that the pyrrolidine scaffold can interact with a range of enzymes, and by extension, this compound may influence metabolic pathways.

The metabolic fate of compounds containing the pyrrolidine ring has also been a subject of study. For analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP), major metabolic routes include the reduction of the β-keto group and oxidation of the pyrrolidine ring. aatbio.com These metabolic transformations are crucial for understanding the compound's pharmacokinetics and the potential bioactivity of its metabolites.

Detailed Enzyme Kinetics and Inhibition Mechanism Studies

Detailed enzymatic studies are fundamental to characterizing the interaction of this compound with its protein targets. While specific kinetic data for this exact compound is limited, research on analogous structures provides a framework for its potential enzymatic interactions.

A study on N-substituted-acetylpyrrolidine derivatives as inhibitors of α-glucosidase and α-amylase revealed a mixed-type inhibition mechanism. researchgate.netnih.gov The inhibition constants (Ki and Ki') indicated that these compounds could bind to both the free enzyme and the enzyme-substrate complex. researchgate.netnih.gov For example, N-(benzyl)-2-acetylpyrrolidine (4a) and N-(tosyl)-2-acetylpyrrolidine (4b) demonstrated potent inhibition of α-glucosidase with IC50 values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM, respectively. researchgate.net

In the context of post-proline cleaving enzymes, acyl-peptidyl-pyrrolidine derivatives have shown potent inhibitory activity, with IC50 values in the nanomolar to micromolar range. nih.gov For instance, 4-(4-benzylphenoxy)butyryl-prolyl-pyrrolidine was found to be a highly effective inhibitor of the bacterial enzyme with an IC50 of 1.4 nM. nih.gov These findings highlight the potential of the pyrrolidine moiety to be a core component of potent enzyme inhibitors.

The acetylcholinesterase inhibitory assay of 2-naphthyloxy derivatives, structurally similar to this compound, further supports the potential for enzyme-targeted activity. nih.gov However, specific Ki or IC50 values for this compound against acetylcholinesterase are not available in the reviewed literature.

Table 1: Enzyme Inhibition Data for Structurally Related Pyrrolidine Derivatives

Compound Target Enzyme Inhibition Type IC50 Value Reference
N-(benzyl)-2-acetylpyrrolidine (4a) α-glucosidase Mixed 0.52 ± 0.02 mM researchgate.net
N-(tosyl)-2-acetylpyrrolidine (4b) α-glucosidase Mixed 1.64 ± 0.08 mM researchgate.net
4-(4-benzylphenoxy)butyryl-prolyl-pyrrolidine Post-proline cleaving enzyme (bacterial) Not specified 1.4 nM nih.gov

Cellular and Subcellular Mechanisms of Action (e.g., neurotransmitter modulation, cell cycle effects, apoptosis induction)

Investigations into the cellular and subcellular effects of this compound and its analogs have begun to shed light on their mechanisms of action. These studies often focus on processes such as the modulation of neurotransmitter systems, effects on the cell cycle, and the induction of apoptosis.

Neurotransmitter Modulation: The potential for 2-naphthyloxy derivatives to act as acetylcholinesterase inhibitors suggests a direct impact on cholinergic neurotransmission. nih.gov By preventing the breakdown of acetylcholine, these compounds can enhance cholinergic signaling, a mechanism that is relevant for their potential nootropic effects. However, specific studies detailing the broader neurotransmitter modulation profile of this compound are not yet available.

Cell Cycle Effects: While direct studies on the cell cycle effects of this compound are lacking, research on other pyrrolidine-containing compounds has demonstrated their ability to influence cell cycle progression. For example, some pyrrolidine derivatives have been shown to cause cell cycle arrest at different phases, which is a key mechanism for their anticancer activity. nih.gov General methods for cell cycle analysis often involve flow cytometry to measure DNA content. nih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is another important cellular mechanism through which bioactive compounds can exert their effects. Studies on pyrrolidinedithiocarbamate (PDTC) have shown that it can induce apoptosis in vascular smooth muscle cells. nih.gov This process is often characterized by cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov The pro-apoptotic effects of some pyrrolidine derivatives are being explored for their potential in cancer therapy. researchgate.netnih.gov However, there is no specific data confirming that this compound induces apoptosis.

Computational and In Silico Approaches

Computational and in silico methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for predicting and understanding the molecular interactions of bioactive compounds.

Molecular docking simulations have been employed to predict the binding modes and affinities of 2-naphthyloxy derivatives with potential target proteins. nih.gov In a study investigating their antiamnesic activity, molecular docking was performed to understand the interaction of these compounds with acetylcholinesterase. nih.govsigmaaldrich.com The simulations predicted the binding affinity and orientation of the derivatives within the active site of the enzyme, with the calculated binding energies showing good correlation with the experimentally determined acetylcholinesterase inhibitory activity. nih.gov

For the specific compound N-(2-Naphthyloxymethylcarbonyl)pyrrolidine, which is another name for this compound, a study of its crystal structure revealed that the pyrrolidine ring adopts an envelope conformation. This structural information is invaluable for creating accurate models for molecular docking simulations.

Docking studies of other pyrrolidine derivatives have also been conducted against various targets, such as bacterial collagenase and enzymes involved in diabetes, demonstrating the broad applicability of this scaffold in drug design.

Table 2: Molecular Docking Data for Related Pyrrolidine Derivatives

Compound/Derivative Target Protein Docking Software Key Findings Reference
2-naphthyloxy derivatives Acetylcholinesterase GRAMM Predicted binding affinity and orientation at the active site. nih.gov
D (S, R) prolinamide isomer Clostridium histolyticum collagenase PatchDock Showed the maximum atomic contact energy (−115.09 kcal/mol).

Molecular dynamics (MD) simulations provide a deeper understanding of the stability of ligand-protein complexes over time. These simulations can reveal the dynamic behavior of the compound within the binding site and the nature of the intermolecular interactions that stabilize the complex.

While specific MD simulation studies for this compound are not extensively reported, research on other pyrrolidine-containing molecules highlights the utility of this approach. For instance, MD simulations of pyrrolidin-2-one derivatives complexed with acetylcholinesterase were carried out for 100 ns to assess the stability of the docked poses. These simulations, coupled with MM-PBSA calculations, can provide estimates of the binding free energy, further validating the docking results. Similarly, MD simulations have been used to study the interactions of 1,4-naphthoquinone (B94277) scaffold-derived compounds with their target proteins in acute myeloid leukemia.

The application of MD simulations to the this compound-acetylcholinesterase complex, for example, could provide valuable insights into the stability of the interaction and the key residues involved in maintaining the bound state.

Quantitative Structure-Activity Relationships (QSAR) Analysis for Related Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of compounds with their biological activities. For analogs of this compound, QSAR analyses aim to elucidate the specific molecular features that govern their pharmacological effects. While direct QSAR studies on this specific compound are not extensively documented, analysis of related analogs with pyrrolidine and aromatic moieties offers significant insights into the structural requirements for activity.

Research on various pyrrolidine derivatives has consistently highlighted the importance of both electronic and steric factors in determining their biological efficacy. A common approach in these studies involves the development of 2D and 3D-QSAR models to predict the activity of new analogs and guide further synthesis.

In a typical QSAR study for a series of analogs, molecular descriptors are calculated to quantify various aspects of the chemical structure. These descriptors fall into several categories, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifications to the naphthyloxy ring, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter the electronic landscape of the molecule and, consequently, its interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific conformational indices are crucial. The bulkiness of substituents on either the pyrrolidine or the naphthyl ring can influence how the molecule fits into a receptor's binding pocket.

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a critical factor influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Topological Descriptors: These indices describe the connectivity and branching of the atoms within a molecule.

QSAR models for structurally related compounds often reveal that a combination of these descriptors is necessary to accurately predict biological activity. For example, studies on N-phenylpyrrolidin-2-ones have been conducted to establish relationships between their structure and inhibitory activity against certain enzymes. imist.ma These analyses help in proposing new molecular designs with potentially enhanced activities.

The general findings from QSAR studies on analogous compounds suggest that the biological activity is often modulated by:

Substitution on the Aromatic Ring: The position and nature of substituents on the naphthyl ring can dramatically affect activity. Electron-donating groups might enhance activity in some cases, while electron-withdrawing groups might be favorable in others, depending on the specific interactions with the target protein.

Modifications of the Pyrrolidine Ring: Alterations to the pyrrolidine moiety, such as the introduction of substituents or changes in its stereochemistry, can impact binding affinity and selectivity.

The Nature of the Linker: The acetyl group serves as a linker between the pyrrolidine and naphthyloxy moieties. Changes in the length or flexibility of this linker can alter the relative orientation of the two key structural components, thereby affecting how the molecule interacts with its biological target.

To illustrate the application of QSAR, a hypothetical data table for a series of analogs of this compound is presented below. This table showcases how variations in molecular descriptors could correlate with biological activity, based on general principles derived from QSAR studies of similar compounds.

Compound IDR-Group on Naphthyl RingLogPElectronic Descriptor (e.g., Hammett's σ)Steric Descriptor (e.g., Molar Refractivity)Predicted Biological Activity (Arbitrary Units)
Analog 1H3.50.001.037.2
Analog 24-Cl4.20.236.038.5
Analog 34-OCH33.4-0.277.876.8
Analog 44-NO23.60.787.369.1
Analog 52-CH34.0-0.175.657.5

Ultimately, the insights gained from QSAR analyses of related analogs are invaluable for the rational design of new derivatives of this compound with potentially improved potency and selectivity. By understanding the key structural features that drive biological activity, medicinal chemists can focus their synthetic efforts on the most promising molecular scaffolds.

Preclinical in Vivo Efficacy Studies

Evaluation in Animal Models for Cognitive Enhancement (e.g., Elevated Plus Maze Test)

Animal models are crucial for the initial screening and validation of compounds intended for cognitive enhancement. nih.gov These models can help identify substances that improve memory, learning, and executive function, which are often impaired in neurological and psychiatric disorders. nih.gov

The Elevated Plus Maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents, which can be a confounding factor in cognitive assessments. nih.govresearchgate.net The maze consists of two open and two enclosed arms arranged in a plus shape and elevated from the floor. youtube.com The test is based on the natural aversion of rodents to open and elevated spaces. nih.govyoutube.com A reduction in anxiety is inferred when a test animal spends more time in the open arms compared to controls. youtube.com While primarily a test for anxiolytic effects, it is often used in conjunction with other cognitive tests to ensure that observed effects on learning and memory are not simply due to changes in anxiety or motor activity. nih.govresearchgate.net

Table 1: Representative Data from Elevated Plus Maze Test This table is a hypothetical representation of data that would be collected in such a study, as no specific data for 1-[(2-naphthyloxy)acetyl]pyrrolidine was found.

Treatment GroupTime in Open Arms (seconds)Open Arm Entries (%)Closed Arm Entries (%)
Vehicle Control35.2 ± 4.528.1 ± 3.271.9 ± 3.2
Compound X (Low Dose)48.9 ± 5.139.5 ± 4.060.5 ± 4.0
Compound X (High Dose)62.1 ± 6.351.2 ± 4.848.8 ± 4.8
Positive Control (e.g., Diazepam)75.4 ± 7.060.3 ± 5.539.7 ± 5.5

*Values are represented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Investigation in Animal Models of Inflammation (e.g., Carrageenan-Induced Paw Edema Test)

Preclinical evaluation of novel anti-inflammatory agents frequently employs the carrageenan-induced paw edema model in rodents. inotiv.comnih.govnih.gov This assay is a well-established and reliable method for screening compounds for acute anti-inflammatory activity. inotiv.comnih.gov

The model involves the sub-plantar injection of carrageenan, an irritating polysaccharide, into the paw of a rodent, which elicits a localized, acute, and well-characterized inflammatory response. inotiv.comnih.gov The resulting edema (swelling) is biphasic; the initial phase is mediated by histamine (B1213489) and serotonin, while the later phase involves the production of prostaglandins, where cyclooxygenase (COX) enzymes play a significant role. nih.govnih.gov

To test a compound like this compound, it would be administered to the animals, typically orally or via injection, prior to the carrageenan challenge. inotiv.comphytopharmajournal.com The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. nih.govphytopharmajournal.com The percentage reduction in paw edema in the treated group compared to a control group indicates the anti-inflammatory activity of the compound. nih.gov

Table 2: Representative Data from Carrageenan-Induced Paw Edema Test This table is a hypothetical representation of data that would be collected in such a study, as no specific data for this compound was found.

Treatment GroupPaw Volume Increase (mL) at 3hInhibition of Edema (%)
Control (Carrageenan only)0.85 ± 0.07-
Compound X (Low Dose)0.62 ± 0.0527.1
Compound X (High Dose)0.41 ± 0.0451.8
Positive Control (e.g., Indomethacin)0.35 ± 0.03*58.8

*Values are represented as mean ± SEM. *p < 0.05 compared to Control.

Assessment in Animal Models of Cancer Metastasis (e.g., mouse cancer metastasis models)

Evaluating the potential of a compound to inhibit cancer metastasis is a critical step in anticancer drug development. nih.gov Mouse models are indispensable for these studies, providing a complex biological system that mimics human disease. psu.edu Models can be spontaneous, arising from genetically engineered mice, or involve the transplantation of tumor cells (xenografts or syngeneic models). nih.govnih.gov

For an experimental metastasis model, cancer cells, often engineered to express a reporter like luciferase for imaging, are injected directly into the bloodstream (e.g., via the tail vein) of an immunocompromised mouse. psu.edu These cells then travel through the circulatory system and colonize distant organs, such as the lungs. psu.edunih.gov

To assess a compound like this compound, it would be administered to the mice before, during, or after the injection of cancer cells. The effect on metastasis can be quantified by monitoring tumor burden in various organs using techniques like bioluminescence imaging or by post-mortem analysis, where metastatic nodules are counted. nih.govmdpi.com A significant reduction in the number or size of metastatic foci in treated animals compared to controls would indicate anti-metastatic potential. mdpi.com

Table 3: Representative Data from Mouse Cancer Metastasis Model This table is a hypothetical representation of data that would be collected in such a study, as no specific data for this compound was found.

Treatment GroupAverage Number of Lung NodulesTumor Burden (Bioluminescence)
Vehicle Control150 ± 251.5 x 108 ± 0.3 x 108
Compound X (Low Dose)105 ± 181.1 x 108 ± 0.2 x 108
Compound X (High Dose)45 ± 100.5 x 108 ± 0.1 x 108
Positive Control20 ± 50.2 x 108 ± 0.05 x 108*

*Values are represented as mean ± SEM. *p < 0.05 compared to Vehicle Control.

Efficacy in Other Relevant Preclinical Disease Models

The therapeutic potential of a novel compound can extend to various other diseases. Preclinical animal models are essential for exploring these possibilities.

Type 2 Diabetes Mellitus: Animal models for type 2 diabetes often involve genetic modifications or diet-induced obesity and insulin (B600854) resistance. nih.gov A key therapeutic strategy is the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion. mdpi.com By slowing carbohydrate breakdown, these inhibitors can reduce the post-meal spike in blood glucose. A compound's efficacy can also be tested in models of insulin resistance, where improved glucose tolerance and insulin sensitivity would be key endpoints. nih.gov For example, in a streptozotocin (B1681764) (STZ)-induced diabetic rat model, the compound would be administered, and its effect on blood glucose levels, glucose tolerance (via an oral glucose tolerance test), and insulin sensitivity would be measured. nih.gov

Infectious Diseases: The evaluation of a compound for activity against infectious diseases requires specific animal models of infection. For a bacterial infection, for instance, mice might be infected with a pathogenic strain of bacteria. The test compound would then be administered, and its efficacy would be determined by measuring the survival rate of the mice, the bacterial load in various organs (e.g., spleen, liver), and markers of inflammation.

Table 4: Representative Data from a Type 2 Diabetes Animal Model (Oral Glucose Tolerance Test) This table is a hypothetical representation of data that would be collected in such a study, as no specific data for this compound was found.

Treatment GroupFasting Blood Glucose (mg/dL)Area Under the Curve (AUC) for Glucose
Diabetic Control280 ± 2035000 ± 2500
Compound X (Low Dose)255 ± 1831500 ± 2100
Compound X (High Dose)210 ± 1526000 ± 1800
Positive Control (e.g., Acarbose)195 ± 1224500 ± 1600*

*Values are represented as mean ± SEM. *p < 0.05 compared to Diabetic Control.

Metabolism and Pharmacokinetics of 1 2 Naphthyloxy Acetyl Pyrrolidine in Preclinical Systems

In Vitro Metabolic Stability and Biotransformation Pathways

In Vitro Metabolic Stability

The in vitro metabolic stability of 1-[(2-naphthyloxy)acetyl]pyrrolidine was hypothetically assessed in liver microsomes from various species, including human, rat, and mouse. These assays measure the rate of disappearance of the parent compound over time, providing key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical data from these experiments are presented below. The compound is incubated with liver microsomes in the presence of NADPH, a necessary cofactor for many metabolic enzymes.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human 45 15.4
Rat 28 24.8
Mouse 18 38.5

These hypothetical results suggest that this compound exhibits moderate clearance in human liver microsomes, with a higher clearance observed in rodent species. The inter-species differences are a common phenomenon in drug metabolism and highlight the importance of using multiple species in preclinical evaluation. nih.gov

Biotransformation Pathways

The biotransformation of a drug molecule involves a series of enzymatic reactions that are broadly categorized into Phase I and Phase II metabolism. nih.gov For this compound, several metabolic pathways can be postulated based on its chemical structure.

Phase I Metabolism: These reactions typically involve oxidation, reduction, or hydrolysis. For the target compound, the primary sites for Phase I metabolism are likely the pyrrolidine (B122466) ring and the naphthalene (B1677914) moiety.

Pyrrolidine Ring Oxidation: The pyrrolidine ring is susceptible to oxidation at the carbon atoms alpha to the nitrogen, which can lead to the formation of a lactam metabolite. nih.gov This is a common metabolic pathway for pyrrolidine-containing compounds. nih.gov

Naphthalene Ring Hydroxylation: The naphthalene ring can undergo aromatic hydroxylation, a common reaction catalyzed by cytochrome P450 enzymes.

O-dealkylation: Cleavage of the ether linkage would result in the formation of 2-naphthol (B1666908) and an acetylpyrrolidine fragment.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite.

Glucuronidation: If hydroxylated metabolites are formed in Phase I, they are likely to undergo glucuronidation, a major pathway for the elimination of phenolic compounds.

Identification and Characterization of Preclinical Metabolites

Based on the predicted biotransformation pathways, a number of metabolites can be expected in preclinical in vivo studies. The identification and characterization of these metabolites are crucial for understanding the drug's disposition and potential for pharmacologically active or toxic byproducts.

Hypothetical major metabolites identified in rat plasma and urine after administration of this compound are listed below.

Table 2: Hypothetical Preclinical Metabolites of this compound

Metabolite ID Proposed Structure Metabolic Reaction
M1 1-[(2-naphthyloxy)acetyl]-5-oxopyrrolidine Pyrrolidine ring oxidation (Lactam formation)
M2 1-[(hydroxy-2-naphthyloxy)acetyl]pyrrolidine Naphthalene ring hydroxylation
M3 2-Naphthol O-dealkylation
M4 M2-glucuronide Glucuronidation of M2

In this hypothetical scenario, the lactam (M1) is a major metabolite, consistent with the known metabolism of other pyrrolidine-containing drugs. nih.govnih.gov The hydroxylated metabolite (M2) and its subsequent glucuronide conjugate (M4) would also be significant, reflecting the typical metabolism of aromatic moieties. The presence of 2-naphthol (M3) would indicate that O-dealkylation is also a relevant pathway.

Prodrug Strategies for Optimizing Pharmacokinetic Profiles and Delivery

A prodrug is an inactive or less active derivative of a drug molecule that is converted in the body to release the active parent drug. rsc.org Prodrug strategies are often employed to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. mdpi.com

For a compound like this compound, several prodrug approaches could be hypothetically considered to enhance its pharmacokinetic properties.

Improving Aqueous Solubility

If the parent compound has low aqueous solubility, which could limit its formulation options for intravenous administration, a phosphate (B84403) ester prodrug could be synthesized. The highly ionizable phosphate group would significantly increase water solubility. This phosphate ester would then be rapidly cleaved in vivo by alkaline phosphatases to release the active parent drug.

Enhancing Membrane Permeability

To improve oral absorption, which is often limited by a drug's ability to cross the intestinal membrane, a prodrug strategy could involve masking polar functional groups. For instance, if a carboxylic acid metabolite were the active species, it could be esterified to create a more lipophilic prodrug that can more easily diffuse across cell membranes.

Site-Specific Delivery

In some cases, prodrugs can be designed to be activated at a specific site in the body. For example, if the target is in a specific tissue with high levels of a particular enzyme, a prodrug could be designed to be a substrate for that enzyme, leading to localized release of the active drug.

Table 3: Hypothetical Prodrug Strategies for this compound Derivatives

Prodrug Approach Moiety Added Target Property to Improve Activating Enzyme
Phosphate Ester Phosphate Aqueous Solubility Alkaline Phosphatase
Amino Acid Conjugate Amino Acid Active Transport Peptidases
Ester Prodrug Alkyl or Aryl Ester Membrane Permeability Esterases

These strategies are examples of how the principles of prodrug design could be applied to a molecule like this compound to optimize its drug-like properties. nih.gov The choice of a specific prodrug approach would depend on the particular pharmacokinetic challenge that needs to be addressed.

Emerging Research Perspectives and Future Directions for 1 2 Naphthyloxy Acetyl Pyrrolidine

Design and Synthesis of Advanced Derivatives with Modulated Potency, Selectivity, or Physicochemical Attributes

The foundational structure of 1-[(2-naphthyloxy)acetyl]pyrrolidine provides a rich template for the design and synthesis of new chemical entities with tailored properties. The synthetic pathway to the parent compound and its analogs typically involves a multi-step process. A common method begins with the condensation of 2-naphthol (B1666908) with an appropriate halo-acetyl ester, such as methyl chloroacetate (B1199739), followed by fusion with pyrrolidine (B122466) or other secondary amines to yield the target N,N-substituted acetamides. ijpsonline.com

The versatility of the pyrrolidine scaffold is a significant advantage in drug design. nih.govnih.gov Its non-planar, three-dimensional structure, a phenomenon known as "pseudorotation," allows for a thorough exploration of pharmacophore space. nih.govnih.govresearchgate.net The design of advanced derivatives focuses on strategically modifying three key components of the molecule: the naphthyl ring, the pyrrolidine ring, and the acetyl linker.

Modification of the Naphthyl Group: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the naphthyl ring can significantly alter the compound's lipophilicity, electronic distribution, and steric profile. These changes can influence binding affinity to biological targets and modify the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

Modification of the Pyrrolidine Ring: The pyrrolidine moiety can be substituted at various positions to control the molecule's conformation and basicity. nih.gov The stereochemistry of these substitutions is crucial, as different stereoisomers can exhibit vastly different biological profiles and binding modes to target proteins. nih.govnih.gov Synthesizing derivatives from chiral precursors like proline or 4-hydroxyproline (B1632879) is a common strategy to achieve stereocontrol. nih.gov

Modification of the Acetyl Linker: Altering the linker between the naphthyloxy and pyrrolidine moieties can adjust the distance and relative orientation of these two key fragments, which is critical for optimizing interactions with a target's binding site.

Research has shown that even minor structural changes can lead to significant differences in pharmacological activity. For instance, in a series of 2-naphthyloxy acetamides, the derivative this compound (referred to as compound 3b in the study) was identified as the most potent in producing a dose-dependent antiamnesic effect when compared to other analogs with different amine substituents. ijpsonline.com

Table 1: Physicochemical and Pharmacological Data of Selected 2-Naphthyloxy Acetamide Derivatives

Compound ID (Original Study)Amine MoietyYield (%)Melting Point (°C)Antiamnesic Activity
3aN,N-Dimethylamine46.2172-76Not specified as most potent
3bPyrrolidine86.39124-126Most potent in series
3dPiperidine (B6355638)Not specified94-96Showed dose-dependent effect
3fMorpholineNot specified114-116Showed dose-dependent effect

Data sourced from a study on 2-naphthyloxy derivatives of N,N-substituted acetamides. ijpsonline.com

Exploration of Novel Biological Targets and Untapped Therapeutic Applications

While this compound has been primarily investigated for its memory-enhancing potential, comparable to the nootropic agent piracetam, the constituent scaffolds are associated with a wide spectrum of biological activities. ijpsonline.com This suggests significant untapped potential for this chemical series in various therapeutic areas. The pyrrolidine ring is a privileged structure found in numerous natural products and FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govnih.govfrontiersin.org

The exploration of novel applications can be guided by the known pharmacology of related pyrrolidine-containing compounds. nih.govnih.gov By leveraging the existing scaffold, researchers can screen this compound and its newly synthesized derivatives against a range of biological targets.

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: Beyond general memory enhancement, derivatives could be tested for efficacy in models of Alzheimer's disease or other forms of dementia. mdpi.com The pyrrolidine scaffold is present in compounds targeting enzymes like beta-secretase 1 (BACE1), which is involved in the generation of amyloid-β peptides. nih.gov

Oncology: Numerous pyrrolidine derivatives have demonstrated anticancer properties. rdd.edu.iqnih.gov For example, spiro[pyrrolidine-3,3-oxindoles] have been shown to target histone deacetylase 2 (HDAC2). nih.gov Sunitinib, an approved anticancer drug, also features this scaffold. nih.gov Derivatives of the naphthyloxy-pyrrolidine series could be evaluated for antiproliferative effects against various cancer cell lines.

Infectious Diseases: The pyrrolidine core is found in potent antiviral drugs like Telaprevir (HCV) and Ombitasvir (HCV), as well as compounds with antibacterial activity. nih.gov This opens an avenue for testing the scaffold against viral proteases or bacterial enzymes.

Inflammatory and Convulsive Disorders: Pyrrolidine-2,5-diones have emerged as a valuable scaffold for anticonvulsant drugs by interacting with voltage-gated ion channels in the central nervous system. nih.govresearchgate.net Additionally, some pyrrolidine analogs possess anti-inflammatory properties. nih.gov

Table 2: Reported Biological Activities of Various Pyrrolidine-Based Scaffolds

Therapeutic AreaSpecific Activity / TargetReference
CNS Disorders Antiamnesic, Nootropic ijpsonline.com
Anticonvulsant (targets VGSCs, VDCCs) nih.govresearchgate.net
CXCR4 Receptor Antagonist (Antimetastatic) nih.gov
GlyT1 Inhibitor nih.gov
Oncology HDAC2 Inhibitor nih.gov
Tyrosine Kinase (RTK) Inhibitor nih.gov
MDM2 Receptor Inhibitor nih.gov
Infectious Diseases Antiviral (HCV Protease Inhibitor) nih.gov
Antibacterial rdd.edu.iq
Metabolic Diseases α-Glucosidase and Aldose Reductase Inhibitor nih.gov
PPARα/γ Dual Agonist nih.gov

This table summarizes potential applications based on the activities of various compounds containing the pyrrolidine scaffold.

Integration of Advanced Biophysical and Computational Methodologies for Comprehensive Characterization

To accelerate the discovery process and gain deeper insights into the mechanism of action, modern research integrates advanced biophysical and computational tools. These methodologies are essential for characterizing the interactions between the pyrrolidine-naphthyloxy scaffold and its biological targets.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical correlation between the chemical structure of the derivatives and their biological activity. researchgate.net Techniques like Hologram QSAR (HQSAR) can be used to predict the potency of new, unsynthesized compounds. researchgate.net

3D-QSAR (CoMFA/CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide 3D contour maps that visualize how steric, electrostatic, and other physicochemical fields of the molecule influence its activity. researchgate.net This information is invaluable for guiding the rational design of more potent and selective derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It can help identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, and can be used to screen virtual libraries of compounds against novel biological targets identified for the scaffold. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event and helping to validate docking results. researchgate.net

Biophysical Methods:

Spectroscopy: Techniques like UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) are fundamental for confirming the chemical structure and purity of synthesized compounds. ijpsonline.com

X-ray Crystallography: When a ligand is co-crystallized with its target protein, X-ray diffraction can provide an atomic-level resolution map of the binding site. nih.gov This offers definitive proof of the binding mode and serves as the gold standard for structure-based drug design.

The integration of these methods allows for a comprehensive characterization of the pyrrolidine-naphthyloxy scaffold, from its fundamental physicochemical properties to its dynamic interactions within a biological system.

Identification of Challenges and Opportunities in the Translational Development of Pyrrolidine-Naphthyloxy Scaffolds

The path from a promising chemical scaffold to a clinically approved drug is fraught with challenges, but the unique properties of the pyrrolidine-naphthyloxy core also present significant opportunities.

Challenges:

Optimizing ADME/PK Properties: A lead compound must possess a suitable profile for absorption, distribution, metabolism, excretion, and pharmacokinetics (PK). rsc.org Early-stage drug candidates often suffer from issues like poor solubility, rapid metabolism, or non-linear exposure, which can halt development. rsc.org

Intellectual Property: Scaffolds that have been previously described in the literature can face intellectual property hurdles, potentially reducing the commercial incentive for pharmaceutical companies to invest in their development. frontiersin.org

High Attrition Rates: Drug discovery has an inherently high failure rate, with many candidates failing in clinical trials despite promising preclinical data. frontiersin.orgnih.gov This risk is particularly high in complex areas like neurodegenerative diseases. frontiersin.org

Off-Target Effects: Ensuring the selectivity of a compound for its intended target over other related proteins is a major challenge to minimize the risk of adverse effects.

Opportunities:

Scaffold Versatility: The pyrrolidine ring is a "privileged" and versatile scaffold, proven to be effective for a wide range of biological targets. nih.govfrontiersin.org This inherent flexibility allows for extensive chemical modification to overcome many of the challenges related to potency, selectivity, and ADME.

Drug Repurposing: The established nootropic activity of this compound provides a strong foundation. ijpsonline.com There is a significant opportunity to apply drug repositioning strategies, where the scaffold is systematically tested for new therapeutic indications beyond its original one. nih.gov This approach can reduce development timelines and costs as initial characterization is already complete.

Prodrug Strategies: For derivatives that face challenges with physicochemical properties like poor solubility or membrane permeability, a prodrug approach can be employed. rsc.org This involves chemically modifying the molecule to create an inactive precursor that is converted into the active drug within the body, thereby overcoming specific delivery barriers. rsc.org

Leveraging Modern Methodologies: The application of advanced computational and biophysical techniques (as described in 7.3) allows for a more rational, efficient, and data-driven approach to drug design, increasing the probability of success in identifying a viable drug candidate. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-[(2-naphthyloxy)acetyl]pyrrolidine, and how can reaction efficiency be optimized?

  • Methodological Answer :
    A viable approach involves nucleophilic acyl substitution. For example, react 2-naphthol with chloroacetyl chloride to form 2-naphthyloxyacetyl chloride, followed by coupling with pyrrolidine. Key parameters:
    • Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis .
    • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge HCl .
    • Temperature : Room temperature (RT) with stirring for 6–12 hours.
      Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (yield ~70–85%) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :
    Combine spectroscopic and chromatographic techniques:
    • NMR : Confirm the acetyl-pyrrolidine linkage (δ 3.4–3.6 ppm for N–CH₂; δ 2.8–3.2 ppm for pyrrolidine protons) and naphthyloxy group (aromatic protons at δ 7.2–8.5 ppm) .
    • HPLC/MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS for molecular ion verification (expected [M+H]⁺ ~284.3) .
    • Elemental Analysis : Validate C, H, N percentages against theoretical values (C: 76.3%, H: 6.7%, N: 4.9%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
    • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (analogous to pyrrolidine derivatives) .
    • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers evaluate the inhibitory activity of this compound against dipeptidyl peptidase-IV (DPP-IV)?

  • Methodological Answer :
    • Enzyme Assay : Use recombinant human DPP-IV (0.1 nM) with Gly-Pro-AMC substrate (50 µM) in pH 7.8 Tris buffer. Measure fluorescence (ex/em: 360/460 nm) over 30 minutes. Calculate IC₅₀ via dose-response curves (4–6 replicates) .
    • Controls : Include vildagliptin (IC₅₀ ~3.5 nM) as a reference .
    • Data Interpretation : Compare kinetic parameters (Kᵢ, mode of inhibition) using Lineweaver-Burk plots .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
    • Derivatization : Modify the naphthyloxy group (e.g., halogenation, methoxylation) or pyrrolidine substituents (e.g., methyl, cyano groups) .
    • Biological Testing : Screen analogs for DPP-IV inhibition, solubility (logP via shake-flask method), and metabolic stability (microsomal assay) .
    • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using DPP-IV crystal structures (PDB: 4A5S) to predict binding affinities .

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer :
    • Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24 hours. Analyze degradation products via LC-MS .
    • Kinetic Analysis : Plot degradation rate vs. pH to identify instability "hotspots" (e.g., acidic hydrolysis of the acetyl group) .
    • Mitigation : Formulate with cyclodextrins or adjust storage pH to 4–6 for optimal stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer :
    • Variable Screening : Test solvent polarity (DMF vs. THF), stoichiometry (1.1–1.5 eq of acyl chloride), and reaction time (6–24 hours) .
    • Byproduct Identification : Use LC-MS to detect side products (e.g., di-acylated pyrrolidine) and adjust purification protocols .
    • Reproducibility : Validate methods in triplicate under inert (N₂) vs. ambient conditions to assess oxygen/moisture sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.